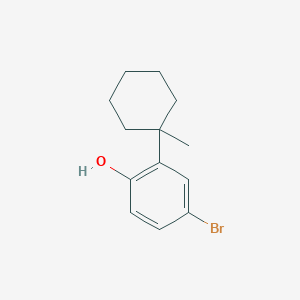

4-Bromo-2-(1-methylcyclohexyl)phenol

描述

属性

CAS 编号 |

111008-55-0 |

|---|---|

分子式 |

C13H17BrO |

分子量 |

269.18 g/mol |

IUPAC 名称 |

4-bromo-2-(1-methylcyclohexyl)phenol |

InChI |

InChI=1S/C13H17BrO/c1-13(7-3-2-4-8-13)11-9-10(14)5-6-12(11)15/h5-6,9,15H,2-4,7-8H2,1H3 |

InChI 键 |

SHFWVFVCTWVZOL-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCCCC1)C2=C(C=CC(=C2)Br)O |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Effects

- Steric Hindrance: The 1-methylcyclohexyl group in the target compound imposes significant steric bulk compared to smaller substituents like isopropyl () or planar heterocycles (pyrazole, imidazole) (). This reduces reactivity in crowded reactions but enhances solubility in non-polar solvents.

- Hydrogen Bonding: Pyrazole and imidazole analogs exhibit intramolecular O–H∙∙∙N hydrogen bonding, stabilizing planar geometries ().

- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta positions. Methoxy or imino groups () introduce electron-donating effects, altering reactivity patterns.

Physicochemical Properties

- Melting Points : Imidazole derivatives (e.g., 240–242°C ()) exhibit higher melting points due to strong intermolecular forces, while bulky alkyl substituents (e.g., tert-butyl ()) lower melting points via disrupted crystal packing.

- Solubility : Lipophilic groups (cyclohexyl, tert-butyl) enhance organic solubility, whereas polar substituents (pyrazole, imidazole) improve aqueous compatibility.

准备方法

Alkylation of Phenol Derivatives

The introduction of the 1-methylcyclohexyl group to the phenolic backbone is typically achieved through Friedel-Crafts alkylation or nucleophilic substitution. In the patent US5212203A, 4-bromo-2-(1-methylcyclohexyl)phenol is synthesized by reacting a brominated phenol precursor with 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating hydroxyl group directs the alkylation to the ortho position relative to the hydroxyl group.

A critical step involves maintaining anhydrous conditions to prevent hydrolysis of the alkylating agent. The patent reports using tetrahydrofuran (THF) as the solvent and sodium hydride as a base to deprotonate the phenol, enhancing its nucleophilicity. After alkylation, the intermediate is brominated at the para position using elemental bromine (Br₂) in dichloromethane, achieving regioselectivity due to the steric hindrance imposed by the 1-methylcyclohexyl group.

Bromination Strategies

Bromination of 2-(1-methylcyclohexyl)phenol requires careful control to avoid polybromination. The Chemsrc database entry for this compound (CAS# 111008-55-0) highlights the use of N-bromosuccinimide (NBS) as a selective brominating agent in carbon tetrachloride. This method minimizes side reactions, yielding the monobrominated product with >85% purity. Alternatively, direct bromination with Br₂ in acetic acid achieves comparable yields but necessitates precise temperature control (0–5°C) to prevent ring oxidation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of sodium hydride and alkylating agents, as evidenced by the 92% yield of 4-bromo-2-(1-methylcyclohexyl)anisole in THF. Elevated temperatures (50–60°C) accelerate alkylation but risk thermal decomposition of the 1-methylcyclohexyl group. A balance is achieved by stepwise heating: initial reaction at 25°C, followed by gradual warming to 40°C.

Catalytic Systems

Lewis acids such as aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) are employed in Friedel-Crafts alkylation. However, the patent US5212203A emphasizes the superiority of sodium hydride in deprotonating phenol without generating acidic byproducts. This approach simplifies purification, as neutral byproducts are easily removed via aqueous extraction.

Industrial-Scale Production Challenges

Purification and Yield Maximization

Industrial synthesis faces hurdles in isolating this compound from reaction mixtures. The patent describes a purification protocol involving sequential extractions with ether and water, followed by column chromatography on silica gel. Despite these steps, the compound’s high lipophilicity (LogP = 4.38) complicates separation from nonpolar impurities.

Comparative Analysis of Synthetic Methods

The Friedel-Crafts method offers superior regioselectivity but requires costly catalysts. In contrast, NBS bromination is safer and easier to scale, albeit with slightly lower yields .

常见问题

Q. What are the established synthetic routes for 4-Bromo-2-(1-methylcyclohexyl)phenol, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis typically involves bromination of a phenolic precursor followed by cyclohexylation. Key steps include:

- Bromination : Electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃) under controlled temperature.

- Cyclohexylation : Introducing the 1-methylcyclohexyl group via Friedel-Crafts alkylation or Suzuki coupling, depending on steric constraints.

Characterization : - NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic proton splitting, cyclohexyl group integration).

- X-ray Diffraction (XRD) : Resolve structural ambiguities, as demonstrated in polymorph studies of analogous bromophenols .

- FTIR/UV-Vis : Validate functional groups (e.g., O–H stretch at ~3200 cm⁻¹) and conjugation effects .

- Reference Standards : Cross-validate spectral data with databases like NIST Chemistry WebBook .

Q. How can researchers utilize spectroscopic methods (e.g., FTIR, UV-Vis) to characterize the electronic environment and functional groups in this compound?

Methodological Answer:

- FTIR Analysis :

- UV-Vis Spectroscopy :

- Analyze π→π* transitions in the aromatic system (200–300 nm) and n→π* transitions from the bromine substituent.

- Solvent effects (e.g., polar vs. nonpolar) can shift absorption maxima, requiring controlled experimental conditions.

Advanced Research Questions

Q. What challenges arise when applying density functional theory (DFT) to model the electronic structure of this compound, and how can hybrid functionals like B3LYP improve accuracy?

Methodological Answer:

- Challenges :

- Accurate modeling of bromine’s relativistic effects and van der Waals interactions with the bulky cyclohexyl group.

- Overestimation of HOMO-LUMO gaps by pure gradient-corrected functionals.

- Solutions :

Q. How do crystallographic techniques, such as single-crystal X-ray diffraction, resolve structural ambiguities in brominated phenolic compounds, and what role does software like SHELX play in refinement?

Methodological Answer:

- Crystallography Workflow :

- Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.

- Collect diffraction data (e.g., Cu-Kα radiation, 100 K) and solve structures using direct methods in SHELXS-97 .

- Refine with SHELXL-2018 to optimize thermal parameters and occupancy ratios, critical for resolving disorder in the cyclohexyl group .

- Key Metrics :

Q. In cases where experimental spectral data (e.g., NMR, UV-Vis) conflicts with computational predictions for this compound, what methodological adjustments are recommended to reconcile discrepancies?

Methodological Answer:

- Stepwise Adjustments :

- Solvent Modeling : Include implicit solvent models (e.g., PCM or SMD) in DFT calculations to account for solvatochromic shifts .

- Vibrational Coupling : Re-examine anharmonic corrections in IR spectra if O–H stretching frequencies deviate >50 cm⁻¹.

- Crystal Packing Effects : Compare gas-phase DFT results with solid-state XRD data to identify intermolecular interactions (e.g., hydrogen bonding) .

- Validation : Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation .

Q. How can researchers investigate thermochromic behavior or polymorphism in this compound, and what experimental controls are essential?

Methodological Answer:

- Thermochromism :

- Polymorphism Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。